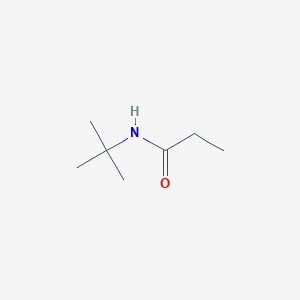
n-Tert-butylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Tert-butylpropanamide is a tertiary amide characterized by a propanamide backbone (CH₂CH₂CONH₂) with a tert-butyl group [(CH₃)₃C-] attached to the nitrogen atom. Its molecular formula is C₇H₁₅NO, and its molecular weight is 129.21 g/mol (calculated).
常见问题
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing n-Tert-butylpropanamide in laboratory settings?
- Methodological Answer : Synthesis typically involves the reaction of propanoyl chloride with tert-butylamine under anhydrous conditions, followed by purification via recrystallization or column chromatography. Characterization relies on NMR (¹H/¹³C) for structural confirmation, complemented by GC/MS for purity assessment. Melting point analysis and FT-IR can further validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., temperature, pH)?
- Methodological Answer : Stability studies employ accelerated degradation tests:
- Thermal Stability : Incubate samples at elevated temperatures (e.g., 40°C, 60°C) and monitor decomposition via HPLC at timed intervals.
- pH Stability : Expose the compound to buffered solutions (pH 2–12) and quantify degradation products using LC-MS.
Data should be analyzed using Arrhenius kinetics to predict shelf life .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode offers higher sensitivity. Solid-phase extraction (SPE) or supported liquid extraction (SLE) pre-treatment minimizes matrix interference .
Q. What are the key structural features of this compound that influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The tert-butyl group induces steric hindrance, slowing SN2 reactions. Comparative kinetics using substituted amines (e.g., methyl vs. tert-butyl) under standardized conditions (polar aprotic solvents, controlled temperature) can quantify steric effects. DFT calculations may supplement experimental data to model transition states .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound derivatives?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in amide groups) paired with tandem MS can track bond cleavage sites. Kinetic isotope effects (KIE) and intermediate trapping (e.g., using TEMPO) clarify whether mechanisms proceed via radical or ionic pathways. Conflicting data should be contextualized with reaction conditions (solvent, catalyst) .
Q. What strategies optimize the enantioselective synthesis of this compound analogs?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., N-heterocyclic carbene catalysts) can induce enantioselectivity. Monitor enantiomeric excess (EE) via chiral HPLC or NMR with shift reagents. Computational docking studies (e.g., AutoDock) may predict ligand-catalyst interactions .
Q. How do computational models explain discrepancies in the thermodynamic stability of this compound polymorphs?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) compare lattice energies of polymorphs. Pair with experimental DSC data to validate predicted melting points. Molecular dynamics simulations assess entropy contributions under simulated crystallization conditions .
Q. What methodologies identify degradation products of this compound in oxidative environments?
- Methodological Answer : Expose the compound to H₂O₂/UV light and analyze via high-resolution LC-Orbitrap MS. Fragment ion spectra and database matching (e.g., mzCloud) identify oxidative byproducts (e.g., tert-butylamide oxides). Quantum mechanical calculations (e.g., Fukui indices) predict vulnerable sites for oxidation .
Q. How can researchers address inconsistencies in reported bioactivity data for this compound derivatives?
- Methodological Answer : Standardize assays (e.g., MIC for antimicrobial studies) across labs using reference strains and controls. Meta-analyses should account for variables like solvent choice (DMSO vs. water) and cell line viability. Collaborative inter-laboratory studies improve reproducibility .
相似化合物的比较
The following table and analysis compare n-Tert-butylpropanamide with structurally or functionally related compounds, focusing on molecular properties, substituent effects, and regulatory aspects.
Structural and Functional Analysis
- Solubility: Tert-butyl-substituted amides generally exhibit lower water solubility due to hydrophobicity. For example, N-tert-Butylacetamide (C₆H₁₃NO) is less polar than its primary amide counterparts .
- Reactivity : Brominated derivatives, such as 3-Bromo-N-(3,5-di-t-butylphenyl)propanamide, show enhanced electrophilicity at the carbonyl carbon due to electron-withdrawing bromine, enabling nucleophilic substitution reactions .
Regulatory and Industrial Context
- This class likely includes this compound.
- Safety Profiles : Chlorinated analogs (e.g., N-(3-Chloropropyl)tert-butylamine) require stringent handling protocols, suggesting that halogenated propanamides may pose similar hazards .
属性
CAS 编号 |
1118-32-7 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.2 g/mol |
IUPAC 名称 |
N-tert-butylpropanamide |
InChI |
InChI=1S/C7H15NO/c1-5-6(9)8-7(2,3)4/h5H2,1-4H3,(H,8,9) |
InChI 键 |
RWLPNKXCEUMHBL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C)(C)C |
规范 SMILES |
CCC(=O)NC(C)(C)C |
Key on ui other cas no. |
1118-32-7 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














